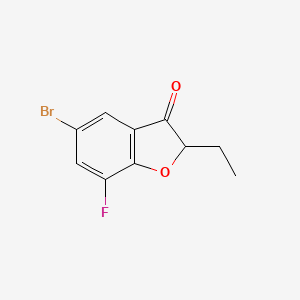

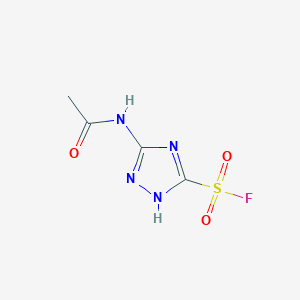

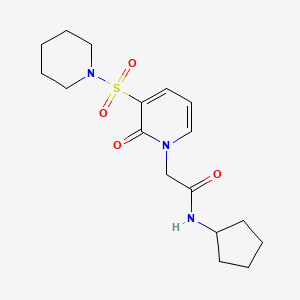

![molecular formula C21H17N3O3 B2576284 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide CAS No. 1211831-06-9](/img/structure/B2576284.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide

カタログ番号:

B2576284

CAS番号:

1211831-06-9

分子量:

359.385

InChIキー:

GQRDOIOFKUGXFP-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H17N3O3. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy .科学的研究の応用

Catalytic Enantioselective aza-Reformatsky Reaction:

- A study by Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This reaction led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, achieving high yields and enantioselectivities. The study utilized a diaryl prolinol as the chiral ligand, highlighting the potential of these reactions in synthesizing chiral compounds (Munck et al., 2017).

Novel Fused Pentacyclic Systems

Synthesis of New Polycyclic Systems:

- Research by Ukhin et al. (2011) focused on creating a novel fused pentacyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. This work resulted in new compounds and provided insights into the potential applications of these structures in various fields (Ukhin et al., 2011).

Asymmetric Synthesis and Hydrogenation

Ru-Catalyzed Asymmetric Transfer Hydrogenation:

- A 2017 study by More and Bhanage reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds. This process achieved high conversion rates and enantioselectivity, suggesting potential applications in creating biologically active compounds (More & Bhanage, 2017).

Synthesis of Chiral Dibenzo[b,f][1,4]oxazepine Derivatives

Asymmetric Alkynylation with Chiral Catalysts:

- Research by Ren, Wang, and Liu (2014) on asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines used chiral phosphoric acids and Ag(I) catalysts. This synthesis method led to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, indicating potential applications in creating optically active compounds (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis Strategies

Efficient Assembly of Benzo-Fused N-Heterocycles:

- Zhang et al. (2015) established a method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones. This biomass-involved strategy highlights the sustainable synthesis of complex heterocycles (Zhang et al., 2015).

Tandem Aromatic Reactions

Facile Construction of a Rare Heterocyclic System:

- A study by Sapegin et al. (2012) presented a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process. This method facilitated the construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines, indicating potential for creating rare heterocyclic systems (Sapegin et al., 2012).

作用機序

特性

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-13-3-5-19-17(11-13)24(2)21(26)16-12-15(4-6-18(16)27-19)23-20(25)14-7-9-22-10-8-14/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDOIOFKUGXFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=NC=C4)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-bromo-2-ethyl-7-fluorobenzofuran-3(2H)-one

Cat. No.: B2576202

CAS No.: 1341116-74-2

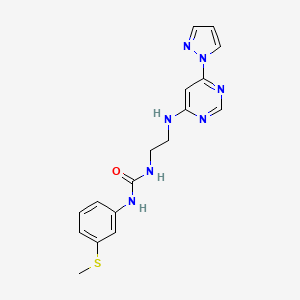

1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3...

Cat. No.: B2576204

CAS No.: 1170508-79-8

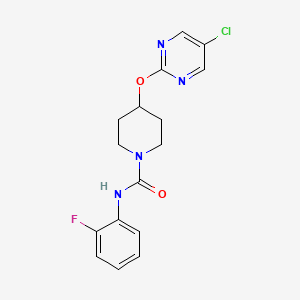

2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabi...

Cat. No.: B2576206

CAS No.: 1448068-77-6

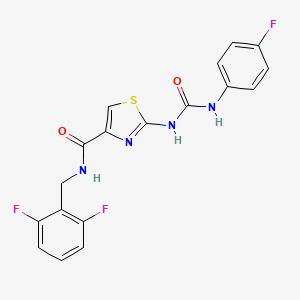

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1...

Cat. No.: B2576207

CAS No.: 1333630-54-8

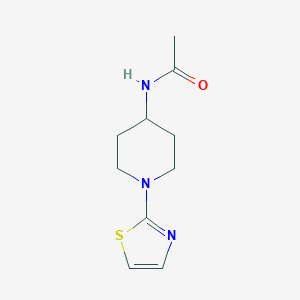

![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)

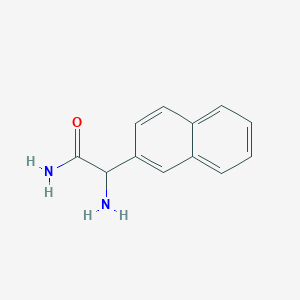

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)

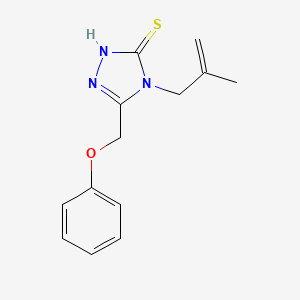

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)

![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)